molecular formula C14H24N4O3 B1492730 tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate CAS No. 2097996-52-4

tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

Cat. No.: B1492730
CAS No.: 2097996-52-4
M. Wt: 296.37 g/mol
InChI Key: MNYZEJBMSOCLOI-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H24N4O3 and its molecular weight is 296.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the 1,2,3-triazole ring can participate in π-π interactions with aromatic residues, further influencing protein activity. Enzymes such as esterases and proteases may interact with the carbamate group, leading to hydrolysis and subsequent release of the active triazole moiety .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the interaction of the triazole ring with kinases and phosphatases can alter phosphorylation states, thereby affecting downstream signaling events. Additionally, the compound may impact gene expression by binding to transcription factors or DNA, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, the carbamate group can form covalent bonds with serine residues in serine proteases, leading to enzyme inhibition. The triazole ring can also interact with metal ions in metalloenzymes, affecting their catalytic activity. Furthermore, the compound may influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis in the presence of esterases, leading to the release of the active triazole moiety. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and activity. The distribution of the compound within different cellular compartments can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and DNA. Similarly, the compound may be targeted to mitochondria or other organelles, influencing their function and overall cellular metabolism .

Properties

IUPAC Name

tert-butyl N-[4-[4-(hydroxymethyl)triazol-1-yl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8,10,12,19H,4-7,9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZEJBMSOCLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
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tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
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tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
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tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
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tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
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tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.